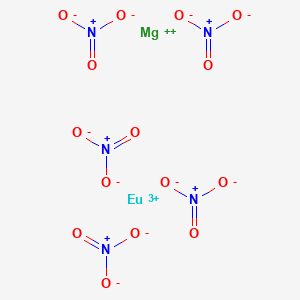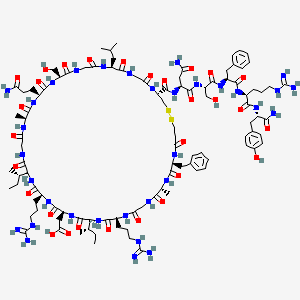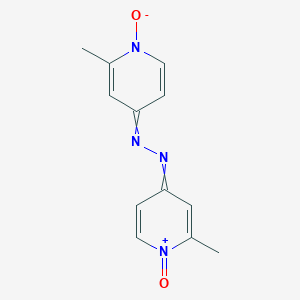
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride, also known as Boc-EE, is a chemical compound that has been widely used in scientific research applications. It is a derivative of piperazine and is commonly used as a protecting group for amino acids during peptide synthesis. Boc-EE has also been studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride in cancer cells is not fully understood. However, research has shown that (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can induce apoptosis by activating the caspase-3 pathway. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been shown to inhibit cell proliferation by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has been shown to have low toxicity and is well-tolerated by cells. It has been shown to have minimal effects on normal cells, while inducing apoptosis in cancer cells. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is its ability to selectively protect specific amino acids during peptide synthesis. This allows for the synthesis of complex peptides with high yields. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride also has potential therapeutic applications in cancer treatment. However, one limitation of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride is its low solubility in some solvents, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride. One area of research is the development of more efficient and selective methods for the synthesis of peptides using (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride as a protecting group. Another area of research is the further investigation of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride's potential therapeutic applications in cancer treatment. Research could also focus on the development of new derivatives of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride with improved solubility and selectivity.
Synthesemethoden
The synthesis of (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride involves the reaction of tert-butyl 3-ethylpiperazine-1-carboxylate with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
(S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has been extensively studied for its use in peptide synthesis. It is commonly used as a protecting group for amino acids, which allows for the selective deprotection of specific amino acids during peptide synthesis. (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride has also been studied for its potential therapeutic applications in cancer treatment. Research has shown that (S)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-ethylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAANDQXILMETG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662482 |
Source


|
| Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217446-30-4 |
Source


|
| Record name | tert-Butyl (3S)-3-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-6-(2-furyl)-4-methoxy- (6CI)](/img/no-structure.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)
![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)



![6-nitro-1H-benzo[d]imidazole-4-thiol](/img/structure/B566644.png)